molecular formula C17H17NO3 B4140721 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methylbenzamide

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methylbenzamide

Cat. No. B4140721
M. Wt: 283.32 g/mol
InChI Key: SQKDAZCIMPNQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methylbenzamide, also known as BMDM, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. BMDM is a benzamide derivative that has a unique chemical structure, which makes it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methylbenzamide is not yet fully understood. However, it has been suggested that N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methylbenzamide may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in inflammation. It has also been shown to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methylbenzamide for lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. However, one limitation of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methylbenzamide is that its exact mechanism of action is not yet fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methylbenzamide. One possible direction is to further investigate its anti-inflammatory and anti-tumor properties, and to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another possible direction is to investigate the structure-activity relationship of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methylbenzamide, in order to design more potent and selective analogs of the compound.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methylbenzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of drugs to treat cancer and inflammatory diseases.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12-6-2-3-7-14(12)17(19)18-10-13-11-20-15-8-4-5-9-16(15)21-13/h2-9,13H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKDAZCIMPNQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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